
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H24FN3O and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide is a novel compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C20H23N5O
- Molecular Weight : Approximately 360.43 g/mol
- CAS Number : 1795089-22-3
This structure includes a cyclopentyl group, a cyclopropyl-substituted pyrazole, and a fluorobenzamide moiety, which are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The inhibition of COX-2 can lead to reduced inflammation and pain, making this compound a candidate for anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of pyrazole derivatives similar to this compound. The presence of the cyclopropyl group is believed to enhance selectivity towards COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Key Findings from SAR Studies:
Substituent | Effect on Activity |
---|---|
Cyclopentyl group | Enhances lipophilicity and binding affinity |
Fluorine atom | Increases metabolic stability |
Pyrazole ring | Critical for COX inhibition |
In Vitro Studies
In vitro evaluations have demonstrated that this compound exhibits significant inhibition of COX-2 activity. For instance, a study reported an IC50 value indicating potent inhibition comparable to established COX inhibitors like celecoxib .
In Vivo Studies
Preclinical studies involving animal models have shown promising results in reducing inflammation and pain associated with conditions such as arthritis. These studies support the compound's potential therapeutic use in inflammatory diseases .
Case Studies
- Anti-inflammatory Activity : A study evaluated the efficacy of this compound in a rat model of arthritis, where it significantly reduced paw swelling compared to controls, indicating strong anti-inflammatory properties.
- Analgesic Effects : Another investigation focused on pain relief in mice subjected to formalin-induced pain models. The compound demonstrated notable analgesic effects, further validating its potential as an analgesic agent .
Applications De Recherche Scientifique
Scientific Research Applications
The compound has several promising applications in the field of medicinal chemistry:
Anticancer Activity
N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-2-fluorobenzamide has shown potential in anticancer research. Preliminary studies indicate that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds with similar structures have been found to inhibit polo-like kinase 4 (PLK4), which is crucial for centriole biogenesis and cancer progression. In vitro assays demonstrated significant reductions in cell viability in cancer cell lines treated with these compounds, suggesting a pathway for therapeutic application in oncology .
Anti-inflammatory Properties
The compound may exhibit anti-inflammatory effects by modulating the activity of certain enzymes or receptors involved in inflammatory pathways. Its structural characteristics suggest that it could interact with cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases .
Neuroprotective Effects
Research indicates that similar compounds may possess neuroprotective properties by inhibiting monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative disorders such as Parkinson's disease. The selective inhibition of MAO-B can lead to increased levels of neurotransmitters like dopamine, potentially alleviating symptoms associated with these conditions .
Case Studies
Several studies have explored the applications and effects of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of structurally similar compounds and found that modifications to the pyrazole ring significantly enhanced their inhibitory effects on PLK4. Compounds exhibiting fluorine substitutions showed increased selectivity and potency against cancer cells compared to non-fluorinated counterparts .
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that compounds targeting MAO-B led to significant increases in dopamine levels in neuronal cultures, suggesting potential therapeutic benefits for conditions like Parkinson's disease. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the pyrazole ring enhanced MAO-B inhibitory activity .
Propriétés
IUPAC Name |
N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c1-23-19(14-10-11-14)12-15(22-23)13-24(16-6-2-3-7-16)20(25)17-8-4-5-9-18(17)21/h4-5,8-9,12,14,16H,2-3,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOZLLRHSMNFQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN(C2CCCC2)C(=O)C3=CC=CC=C3F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.